6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C10H9NO5. It is known for its unique structure, which includes a benzoxazine ring fused with a dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 4,5-dimethoxyisatoic anhydride with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to induce cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds .
Scientific Research Applications
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmacophore for drug development.
Industry: It is explored for use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
- 6-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
- 7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Comparison: 6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of two methoxy groups at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to its mono-methoxy analogs .
Properties
IUPAC Name |
6,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWCMBUPQTWNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374322 | |
Record name | 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-92-6 | |
Record name | 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20197-92-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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